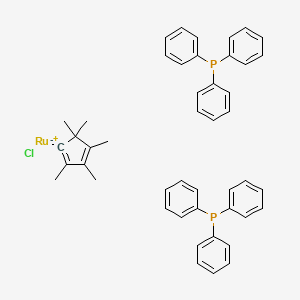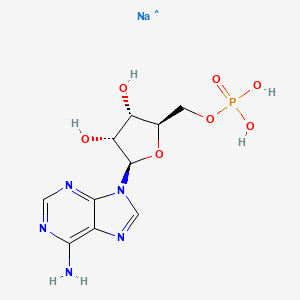
Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) is an organometallic compound with the formula [(C10H15)Ru(P(C6H5)3)2Cl]. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in the field of organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with pentamethylcyclopentadiene. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of pentamethylcyclopentadiene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloride ligand can be substituted with other ligands such as carbon monoxide or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic azides, terminal alkynes, and internal alkynes. The reactions often occur under mild conditions, typically at room temperature or slightly elevated temperatures .
Major Products Formed
One of the major products formed from reactions involving this compound is 1,5-disubstituted 1,2,3-triazoles, which are produced through the cycloaddition of organic azides and terminal alkynes .
Aplicaciones Científicas De Investigación
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) involves its role as a catalyst in facilitating chemical reactions. The compound interacts with organic azides and terminal alkynes to form 1,5-disubstituted 1,2,3-triazoles through a cycloaddition reaction. The ruthenium center plays a crucial role in stabilizing the transition state and lowering the activation energy of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium: This compound has a similar structure but with a cyclopentadienyl ligand instead of a pentamethylcyclopentadienyl ligand.
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): This compound contains a cyclooctadiene ligand in place of the triphenylphosphine ligands.
Uniqueness
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) is unique due to its high catalytic activity and selectivity in various organic synthesis reactions. The presence of the pentamethylcyclopentadienyl ligand enhances the stability and reactivity of the compound, making it a valuable catalyst in both academic and industrial research .
Propiedades
Fórmula molecular |
C46H45ClP2Ru |
|---|---|
Peso molecular |
796.3 g/mol |
Nombre IUPAC |
chlororuthenium(1+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-6-10(4,5)9(3)8(7)2;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1 |
Clave InChI |
NTKPIKDUIHMBCM-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C(C(=C1C)C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)




![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)




![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)

